![molecular formula C8H17N3O4 B13390307 L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide
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Overview
Description
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is a chemical compound with the molecular formula C8H17N3O4 and a molecular weight of 219.24 g/mol . It is commonly used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and hydrazide introduction steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-serine: Similar in structure but with an additional alanine residue.
N-[(1,1-dimethylethoxy)carbonyl]-L-serine methyl ester: Similar but with a methyl ester group instead of a hydrazide.
Uniqueness
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is unique due to its specific hydrazide group, which imparts distinct reactivity and applications in research. Its ability to form covalent bonds with molecular targets makes it valuable for studies involving enzyme inhibition and protein modification .
Biological Activity
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide (CAS Number: 2766-42-9) is a derivative of the amino acid L-serine, modified with a hydrazide functional group. This compound has garnered interest in various biological and pharmacological contexts due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, neuroprotective effects, and implications in disease models.
Biological Activity Overview
L-Serine and its derivatives have been studied for their roles in various biological processes. The hydrazide modification may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of hydrazide compounds, including those derived from L-serine. For instance:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical in neurodegenerative diseases such as Alzheimer's. Compounds similar to L-serine hydrazide have shown significant inhibitory activity against AChE and BChE, with IC50 values ranging from 18.42 to 61.37 nM . This suggests that L-serine hydrazide may possess similar properties.
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
L-Serine Hydrazide | AChE | TBD |
L-Serine Hydrazide | BChE | TBD |
Reference Drug (Acetazolamide) | hCA I & II | 7.12 - 45.12 |
Neuroprotective Effects
L-serine has been implicated in neuroprotection due to its role in synthesizing neurotransmitters and supporting neuronal health. The hydrazide form may enhance these effects through improved stability and bioavailability:
- Mechanism of Action : The presence of the hydrazone moiety can facilitate stronger interactions with key residues in enzymes, potentially leading to multimodal inhibition and enhanced neuroprotective effects .
Case Studies
- Alzheimer's Disease Models : In vitro studies have indicated that compounds similar to L-serine hydrazide can mitigate neuroinflammation and oxidative stress in neuronal cells exposed to amyloid-beta toxicity . This highlights the potential for L-serine derivatives in treating neurodegenerative conditions.
- Diabetes and Metabolic Disorders : Recent investigations into hydrazone compounds suggest they may exhibit anti-inflammatory properties beneficial for metabolic disorders linked with insulin resistance . This could position L-serine hydrazide as a candidate for further research in metabolic syndrome therapies.
Properties
Molecular Formula |
C8H17N3O4 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[(2S)-2-amino-3-hydroxypropanoyl]carbamate |
InChI |
InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)11(10)6(13)5(9)4-12/h5,12H,4,9-10H2,1-3H3/t5-/m0/s1 |
InChI Key |
PYHUTLWLJXXWIG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=O)[C@H](CO)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)C(CO)N)N |
Origin of Product |
United States |
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